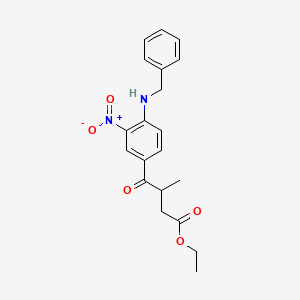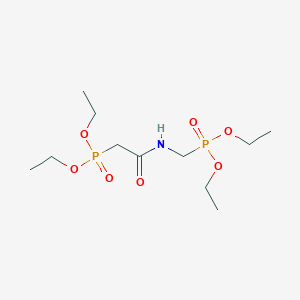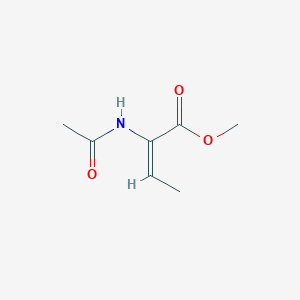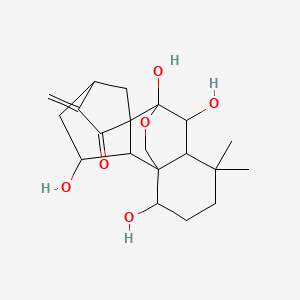
3-(Chloromethyl)-2-cyclopropyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2-cyclopropyloxolane is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, with a chloromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyloxolane typically involves the chloromethylation of 2-cyclopropyloxolane. One common method is the reaction of 2-cyclopropyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Chlormethyl)-2-Cyclopropyloxolan kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Chlormethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxiran-Derivate zu bilden.
Reduktion: Die Reduktion der Chlormethylgruppe kann das entsprechende Methylderivat ergeben.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolat oder Natriumalkoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril.
Oxidation: Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Bildung von Azido-, Thioether- oder Etherderivaten.
Oxidation: Bildung von Oxiran-Derivaten.
Reduktion: Bildung von methylsubstituierten Oxolan-Derivaten.
Wissenschaftliche Forschungsanwendungen
3-(Chlormethyl)-2-Cyclopropyloxolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Mögliche Verwendung bei der Entwicklung bioaktiver Verbindungen und Sonden zur Untersuchung biologischer Prozesse.
Medizin: Untersucht hinsichtlich seines Potenzials als Baustein bei der Synthese von pharmazeutischen Wirkstoffen.
Industrie: Verwendung bei der Produktion von Spezialchemikalien und Materialien mit besonderen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(Chlormethyl)-2-Cyclopropyloxolan hängt von seiner spezifischen Anwendung ab. Bei nucleophilen Substitutionsreaktionen wirkt die Chlormethylgruppe als Elektrophil und erleichtert den Angriff durch Nucleophile. Der Cyclopropyl- und Oxolanring sorgen für strukturelle Steifigkeit und beeinflussen die Reaktivität der Verbindung.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyloxolane depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. The cyclopropyl and oxolane rings provide structural rigidity and influence the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Chlormethyl)-2-Cyclopropylmethanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle eines Oxolanrings.
3-(Chlormethyl)-2-Cyclopropylmethan: Fehlt der Oxolanring, wodurch es weniger starr ist.
2-(Chlormethyl)-1,3-Dioxolan: Enthält einen Dioxolanring anstelle eines Oxolanrings.
Einzigartigkeit
3-(Chlormethyl)-2-Cyclopropyloxolan ist durch das Vorhandensein sowohl einer Cyclopropylgruppe als auch eines Oxolanrings einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem potenziellen Kandidaten für die Entwicklung neuer bioaktiver Verbindungen.
Eigenschaften
Molekularformel |
C8H13ClO |
|---|---|
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
3-(chloromethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13ClO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
InChI-Schlüssel |
MEKWHTLJDVMNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2C(CCO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)

![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)









![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)
